molecular formula C12H19N3O5 B14583213 N-Acetylglycyl-L-alanyl-L-proline CAS No. 61430-06-6

N-Acetylglycyl-L-alanyl-L-proline

Cat. No.: B14583213
CAS No.: 61430-06-6
M. Wt: 285.30 g/mol
InChI Key: SIIXYIRNFNHQAG-CBAPKCEASA-N
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Description

N-Acetylglycyl-L-alanyl-L-proline is a synthetic peptide compound with the molecular formula C12H19N3O5. It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE). This compound is used in various scientific research applications, particularly in the study of enzyme-substrate interactions and the differentiation of specific aminoacylases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycyl-L-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the coupling reactions, the protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycyl-L-alanyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophilic substitution using reagents like sodium azide (NaN3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol.

Scientific Research Applications

N-Acetylglycyl-L-alanyl-L-proline has a wide range of applications in scientific research:

    Chemistry: Used to study enzyme-substrate interactions and the specificity of aminoacylases.

    Biology: Employed in the investigation of protein folding and structure.

    Industry: Utilized in the production of synthetic peptides for various industrial applications.

Mechanism of Action

N-Acetylglycyl-L-alanyl-L-proline exerts its effects by interacting with the active site of angiotensin-converting enzyme (ACE). The compound mimics the COOH-terminal dipeptide portion of preferred ACE substrates, allowing it to bind to the enzyme and inhibit its activity. This inhibition can lead to a decrease in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-proline: An analog of the COOH-terminal dipeptide portion of preferred ACE substrates.

    N-Acetyl-L-alanine: Another analog used in studies of enzyme-substrate interactions.

    N-Acetyl-L-leucine: Utilized in the investigation of aminoacylase specificity.

Uniqueness

N-Acetylglycyl-L-alanyl-L-proline is unique due to its specific structure, which allows it to effectively mimic the COOH-terminal dipeptide portion of ACE substrates. This makes it particularly useful in studies of ACE inhibition and the development of ACE inhibitors.

Properties

CAS No.

61430-06-6

Molecular Formula

C12H19N3O5

Molecular Weight

285.30 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H19N3O5/c1-7(14-10(17)6-13-8(2)16)11(18)15-5-3-4-9(15)12(19)20/h7,9H,3-6H2,1-2H3,(H,13,16)(H,14,17)(H,19,20)/t7-,9-/m0/s1

InChI Key

SIIXYIRNFNHQAG-CBAPKCEASA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)C

Origin of Product

United States

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